Sesquiterpene lactone TS-8

Catalog No.
S15303298
CAS No.
22850-59-5
M.F
C15H20O4
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sesquiterpene lactone TS-8

CAS Number

22850-59-5

Product Name

Sesquiterpene lactone TS-8

IUPAC Name

6,7-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-7-9-4-10-8(2)13(17)11(16)5-15(10,3)6-12(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3

InChI Key

IHJJQRWGZDGKAE-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C(C(=C)C1CC3C(C2)OC(=O)C3=C)O)O

Sesquiterpene lactone TS-8 is a natural product found in Gaillardia pulchella with data available.

Sesquiterpene lactone TS-8 is a member of the sesquiterpene lactone family, which are a diverse group of natural products primarily derived from plants. These compounds are characterized by their 15-carbon skeleton and the presence of a lactone ring, which contributes to their biological activity. TS-8 is notable for its unique structure and potential therapeutic applications, particularly in oncology and inflammatory diseases. Sesquiterpene lactones like TS-8 are prevalent in various plant families, particularly Asteraceae, and exhibit a range of biological activities due to their ability to interact with cellular pathways.

That are crucial for their biological activity. The most significant reaction involves the Michael addition, where the electrophilic α,β-unsaturated carbonyl group in the lactone reacts with nucleophiles such as thiols or amines. This reaction can lead to the alkylation of proteins, influencing cellular signaling pathways and apoptosis mechanisms . Additionally, sesquiterpene lactones can undergo hydrolysis and rearrangement reactions, which may affect their stability and bioactivity .

TS-8 exhibits a range of biological activities including:

  • Anticancer properties: It has been shown to induce apoptosis in various cancer cell lines by modulating intrinsic and extrinsic apoptotic pathways .
  • Anti-inflammatory effects: TS-8 inhibits nuclear factor kappa B (NF-κB), a key regulator of inflammation, thereby reducing inflammatory responses .
  • Antimicrobial activity: Like many sesquiterpene lactones, TS-8 demonstrates effectiveness against certain bacterial and fungal strains .

These activities make TS-8 a promising candidate for further pharmacological development.

The synthesis of TS-8 can be achieved through several methods:

  • Extraction from Natural Sources: TS-8 can be isolated from plants such as Tanacetum parthenium (feverfew), where it occurs naturally. The extraction typically involves using non-polar solvents like hexane or light petroleum to dissolve the compound from dried plant material .
  • Total Synthesis: Chemists can also synthesize TS-8 through total synthesis methods involving multiple steps that construct the sesquiterpene backbone followed by lactonization to form the final product. This approach allows for structural modifications that may enhance its biological activity.
  • Biotransformation: Utilizing microbial systems or enzymes to convert simple precursors into TS-8 is another innovative method being explored in synthetic biology .

TS-8 has potential applications in various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, TS-8 is being investigated for use in drug formulations aimed at treating cancers and chronic inflammatory conditions.
  • Cosmetics: Its antimicrobial properties may also find applications in skincare products aimed at treating acne or other skin infections.
  • Agriculture: Given its bioactivity against pests, TS-8 could be developed into natural pesticides or herbicides.

Studies on TS-8 have focused on its interactions with specific cellular targets:

  • Apoptosis Induction: Research indicates that TS-8 can activate caspases involved in apoptosis, leading to cell death in cancer cells .
  • Protein Interaction: The compound's ability to alkylate proteins via Michael addition suggests it may interfere with various signaling pathways, furthering its potential as an anticancer agent .

These interactions highlight the need for detailed studies to elucidate the mechanisms through which TS-8 exerts its biological effects.

Several compounds share structural similarities with TS-8, each exhibiting unique properties:

Compound NameStructure TypeBiological ActivitySource Plant
CostunolideGermacranolideAnti-inflammatory, anticancerSaussurea costus
Dehydrocostus lactoneGermacranolideAntitumor, anti-inflammatoryCostus speciosus
LactucopicrinGuaianolideAntimicrobial, anti-inflammatoryLactuca sativa
ArtemisininSesquiterpeneAntimalarialArtemisia annua
YomoginEudesmaneAntitumorArtemisia montana

Uniqueness of TS-8

TS-8 stands out due to its specific structural features that enhance its interaction with biological targets compared to other sesquiterpene lactones. Its unique ability to induce apoptosis selectively in cancer cells while maintaining lower toxicity in normal cells makes it a compelling subject for further research and development in therapeutic applications.

Enzymatic Mechanisms in Sesquiterpene Lactone Production

The biosynthesis of sesquiterpene lactone TS-8, also known as Pulchillin C, follows the fundamental terpenoid biosynthetic pathway characteristic of the Asteraceae family [1]. The enzymatic cascade begins with the formation of farnesyl diphosphate from isopentenyl diphosphate and dimethylallyl diphosphate through the action of farnesyl diphosphate synthase [2]. This essential precursor molecule serves as the substrate for subsequent cyclization and oxidation reactions that ultimately yield the complex sesquiterpene lactone structure [3].

The initial cyclization step involves germacrene A synthase, which catalyzes the conversion of farnesyl diphosphate to germacrene A, establishing the foundational carbon skeleton for sesquiterpene lactone biosynthesis [4]. This enzyme demonstrates remarkable stereoselectivity and has been extensively characterized in various plant systems, with engineered variants showing up to 5.44-fold improvement in per-cell productivity through strategic amino acid substitutions [4]. The germacrene A intermediate undergoes sequential oxidation by germacrene A oxidase, a cytochrome P450 enzyme that performs three successive oxidation reactions to generate germacrene A acid [3].

EnzymeSubstrateProductEnzyme FamilyKey Function
Farnesyl Diphosphate SynthaseIsopentenyl Diphosphate + Dimethylallyl DiphosphateFarnesyl DiphosphatePrenyltransferasePrecursor Formation
Germacrene A SynthaseFarnesyl DiphosphateGermacrene ATerpene SynthaseCyclization
Germacrene A OxidaseGermacrene AGermacrene A AcidCytochrome P450Sequential Oxidation
Costunolide SynthaseGermacrene A AcidCostunolideCytochrome P450Lactonization

The lactonization process represents a critical enzymatic transformation in sesquiterpene lactone biosynthesis, with costunolide synthase catalyzing the formation of the characteristic gamma-lactone ring [5]. This cytochrome P450 enzyme, belonging to the CYP71BL subfamily, demonstrates specific regio- and stereoselectivity in hydroxylating germacrene A acid at the C6 position in alpha-orientation [6]. The spontaneous subsequent lactonization of 6α-hydroxy-germacrene A acid leads to costunolide formation, which serves as a pivotal intermediate for diverse sesquiterpene lactone structures [5] [6].

Further enzymatic modifications involve additional cytochrome P450 enzymes from various subfamilies, particularly the CYP71 clan, which introduce specific functional groups and structural modifications [7] [8]. The CYP71DD subfamily has been identified as particularly important for late-stage modifications in sesquiterpene lactone biosynthesis, with CYP71DD6 catalyzing 6,7-trans lactonization reactions [6]. These enzymes demonstrate substrate specificity for 8β-hydroxy-germacrene A acid, resulting in the synthesis of eupatolide and related compounds through distinct mechanistic pathways [6].

The enzymatic mechanisms governing TS-8 biosynthesis involve complex stereochemical transformations that require precise spatial arrangement of catalytic residues within the enzyme active sites [9]. Structural studies of related sesquiterpene synthases reveal that product specificity is determined by the conformation of substrate binding pockets and the positioning of key amino acid residues that facilitate proton abstraction and carbocation stabilization [9]. These mechanistic insights have proven valuable for protein engineering approaches aimed at improving enzyme performance and product yields [10].

Metabolic Engineering Approaches for TS-8 Synthesis

Metabolic engineering strategies for sesquiterpene lactone TS-8 production focus on optimizing precursor supply, enhancing enzyme expression, and improving product accumulation in heterologous host systems [11]. The primary engineering targets include the mevalonate pathway for farnesyl diphosphate biosynthesis, the expression of plant-derived biosynthetic enzymes, and the modification of host metabolism to support terpenoid production [12] [11].

Host organism selection represents a fundamental consideration in metabolic engineering approaches, with Escherichia coli and Saccharomyces cerevisiae serving as the predominant expression platforms [13] [12]. Yeast systems offer particular advantages for sesquiterpene lactone production due to their native sterol biosynthetic machinery and improved compatibility with plant cytochrome P450 enzymes [12]. Engineering strategies in yeast typically involve downregulation of squalene synthase through ERG9 gene modification, which redirects farnesyl diphosphate flux toward sesquiterpene production rather than sterol biosynthesis [12] [14].

Engineering StrategyTarget PathwayModification TypeFold ImprovementHost Organism
ERG9 DownregulationSterol BiosynthesisGene Knockdown2-3 foldSaccharomyces cerevisiae
HMGR OverexpressionMevalonate PathwayGene Overexpression5-10 foldSaccharomyces cerevisiae
UPC2-1 MutationSterol RegulationRegulatory Mutation1.5-2 foldSaccharomyces cerevisiae
DPP1 KnockoutFarnesyl DiphosphateGene Deletion1.2-1.5 foldSaccharomyces cerevisiae

Precursor pathway optimization involves strategic modifications to the mevalonate biosynthetic route to enhance farnesyl diphosphate availability [12] [15]. Overexpression of truncated 3-hydroxy-3-methylglutaryl coenzyme A reductase, a rate-limiting enzyme in the pathway, has demonstrated significant improvements in sesquiterpene production titers [12]. Additionally, the introduction of UPC2-1 mutations, which upregulate global transcriptional activity related to sterol metabolism, provides enhanced precursor flux for terpenoid biosynthesis [12].

Enzyme engineering approaches focus on improving the catalytic efficiency and stability of key biosynthetic enzymes through directed evolution and rational design strategies [10]. Site-directed mutagenesis of germacrene A synthase has yielded variants with substantially improved activity, with specific amino acid substitutions such as I364K-T410S demonstrating up to 1.90-fold increases in product titer and 5.44-fold improvements in per-cell productivity [4]. These engineering approaches target residues involved in product release and substrate binding to optimize enzyme performance [4].

Fermentation optimization represents another critical aspect of metabolic engineering for TS-8 production, involving medium composition adjustments and process parameter control [16] [14]. Two-phase fermentation systems using dodecane as a secondary phase have proven effective for sesquiterpene extraction and quantification, addressing the challenges posed by product volatility and low aqueous solubility [14]. The use of nonionic surfactants such as Tween 20 has demonstrated potential for both strain selection and production enhancement, with up to 4-fold improvements in bisabolene titers compared to conventional extraction methods [16].

Advanced engineering strategies incorporate modular pathway design and dynamic regulation systems to optimize metabolic flux distribution [10]. Chromosomal integration of biosynthetic genes provides improved strain stability compared to plasmid-based expression systems, while dynamic regulatory elements allow for temporal control of enzyme expression to balance growth and production phases [10]. These sophisticated approaches enable fine-tuning of cellular metabolism to maximize sesquiterpene lactone yields while maintaining host viability.

Sesquiterpene lactone TS-8, identified chemically as a eudesmanolide with the molecular formula C15H20O4, represents a sophisticated biochemical defense system in Gaillardia pulchella and related plant species [1]. This compound exemplifies the evolutionary refinement of plant secondary metabolites as multifunctional defense agents against diverse biological threats.

Primary Defense Mechanisms

The defensive efficacy of TS-8 stems from its characteristic α-methylene-γ-lactone moiety, which enables rapid Michael-type addition reactions with sulfhydryl groups in proteins and enzymes [2]. This chemical reactivity allows TS-8 to target multiple cellular processes simultaneously, creating a comprehensive defense network that is difficult for herbivores to overcome through single-pathway adaptations.

Sesquiterpene lactones function as primary mechanisms of plant defense against microbial attacks by disrupting microbe cell membranes through their polar groups, which interfere with phospholipid membrane integrity [2]. The structural diversity of these compounds, including TS-8, provides plants with a chemical arsenal capable of addressing multiple threat categories simultaneously.

Herbivore Deterrence and Feeding Behavior

Field studies have demonstrated that sesquiterpene lactone stereochemistry significantly influences herbivore resistance in natural populations [3] [4]. Plants producing trans-fused sesquiterpene lactones, which share structural similarities with TS-8, experience significantly lower damage from herbivorous insects compared to those producing cis-fused variants [4]. This stereochemical specificity suggests that TS-8 and related compounds have evolved precise molecular configurations that maximize their deterrent effects against target herbivore species.

Controlled feeding trials using polyphagous grasshoppers have revealed that sesquiterpene lactone concentration and stereochemistry significantly influence feeding behavior, with grasshoppers consuming substantially less plant material containing trans-fused compounds compared to cis-fused alternatives [3]. These findings indicate that TS-8 likely provides enhanced protection against generalist herbivores through its specific stereochemical configuration.

Allelopathic Properties and Competitive Advantage

The allelopathic potential of sesquiterpene lactones extends beyond direct herbivore deterrence to encompass competitive interactions with neighboring plant species [5] [6]. Research has demonstrated that sesquiterpene lactones can inhibit seed germination and root elongation in competing plant species at concentrations ranging from 10 to 500 μg/ml [6]. The effectiveness of these allelopathic effects depends on both concentration and specific structural features, with compounds containing α-methylene-γ-lactone groups showing particularly pronounced inhibitory activity.

Sesquiterpenes isolated from Ambrosia artemisiifolia, which share structural similarities with TS-8, have shown significant allelopathic effects with inhibition rates ranging from 15.60% to 73.42% at 100 μM concentrations against various plant species including Setaria viridis, Digitarius sanguinalis, and Chenopodium album [5]. These compounds are primarily released into the environment through root secretion pathways, suggesting that TS-8 may employ similar mechanisms for competitive advantage.

Biochemical Mode of Action

The defensive action of TS-8 operates through multiple biochemical pathways that collectively enhance plant survival. The compound's ability to deplete glutathione levels in herbivorous insects leads to oxidative stress, which can result in reduced growth rates and increased mortality [7]. This mechanism is particularly effective against insects that rely on glutathione-dependent detoxification systems.

Additionally, TS-8 and related sesquiterpene lactones can inhibit key cellular enzymes through covalent binding to cysteine residues, disrupting essential metabolic processes in herbivores [2]. This multi-target approach makes it extremely difficult for herbivores to develop complete resistance through single genetic mutations.

Coevolution with Herbivore and Pollinator Species

The evolutionary relationship between TS-8 and its associated herbivore and pollinator communities represents a complex network of reciprocal adaptations that have shaped both plant and animal evolution over millions of years [9] [10]. This coevolutionary process has resulted in sophisticated chemical communication systems and specialized ecological relationships.

Herbivore Coevolutionary Dynamics

The coevolutionary arms race between plants producing TS-8 and their herbivore communities has resulted in multiple layers of adaptation and counter-adaptation [11] [12]. Herbivores have evolved various strategies to cope with sesquiterpene lactone defenses, including enzymatic detoxification, behavioral avoidance, and sequestration mechanisms.

Specialized herbivores have developed enhanced detoxification enzyme systems that can metabolize sesquiterpene lactones more efficiently than generalist species [13]. These adaptations often involve the upregulation of cytochrome P450 enzymes and glutathione S-transferases, which can neutralize or modify the toxic effects of compounds like TS-8. However, this specialization comes with evolutionary costs, as highly adapted herbivores often become restricted to specific host plants.

Sequestration and Specialization

Some herbivore species have evolved the ability to sequester sesquiterpene lactones from their host plants, converting defensive compounds into their own chemical defenses against predators [11]. This sequestration strategy represents a remarkable evolutionary adaptation where herbivores not only tolerate plant toxins but actively utilize them for their own survival advantage.

The sequestration process requires specialized physiological adaptations, including modified gut chemistry, selective transport mechanisms, and storage organs capable of maintaining toxin integrity [11]. These adaptations create strong selective pressure for herbivore specialization on particular host plant species, leading to the evolution of highly specific plant-herbivore associations.

Behavioral and Temporal Adaptations

Coevolution has also resulted in behavioral adaptations that allow herbivores to exploit plants containing TS-8 while minimizing toxin exposure [14]. These adaptations include selective feeding on plant parts with lower toxin concentrations, temporal feeding patterns that avoid peak toxin production periods, and social behaviors that reduce individual exposure risks.

Some herbivore species have evolved sophisticated host plant recognition systems that can distinguish between different sesquiterpene lactone profiles, allowing them to select optimal host plants or feeding sites [4]. This chemical recognition ability represents a coevolutionary response to plant chemical diversity and suggests ongoing selective pressure for both plant chemical variation and herbivore sensory adaptation.

Plant Counter-adaptations

In response to herbivore adaptations, plants producing TS-8 have evolved counter-strategies that maintain the effectiveness of their chemical defenses [12]. These include the evolution of novel chemical variants, increased production of defensive compounds, and the development of induced defense responses that can be rapidly activated upon herbivore attack.

The evolution of chemical diversity within sesquiterpene lactone-producing plants represents a particularly important counter-adaptation [15]. By maintaining populations of plants with different chemical profiles, plant species can avoid the complete adaptation of herbivore populations to any single defensive compound. This strategy creates a moving target for herbivore evolution and helps maintain the effectiveness of chemical defenses over evolutionary time.

Pollinator Coevolution and Indirect Effects

While TS-8 primarily functions as a defensive compound against herbivores, its presence can also influence plant-pollinator interactions through indirect mechanisms [13]. The concentration of sesquiterpene lactones in floral tissues may affect pollinator behavior, either through direct chemical effects or through impacts on floral resource quality.

Some research suggests that moderate concentrations of certain sesquiterpene lactones may actually benefit pollinator attraction by providing antimicrobial protection for floral resources [16]. This dual function illustrates the complex evolutionary trade-offs that plants must navigate when evolving chemical defense systems.

Coevolutionary Implications for Community Structure

The coevolutionary dynamics surrounding TS-8 and similar compounds have broader implications for plant and herbivore community structure [9]. Plants with effective chemical defenses like TS-8 can support more diverse herbivore communities by providing resources for specialized species while deterring generalist competitors.

The evolutionary tracking of plant chemical defenses by herbivores, rather than strict cocladogenesis with plant phylogeny, suggests that chemical similarity rather than evolutionary relatedness determines host associations [9]. This pattern indicates that compounds like TS-8 play a fundamental role in structuring ecological communities and determining patterns of species coexistence.

Evolutionary Constraints and Trade-offs

The evolution of TS-8 and related defensive compounds is subject to various constraints that shape the final coevolutionary outcomes [12]. These constraints include metabolic costs of compound production, trade-offs between different defense mechanisms, and physiological limitations on compound modification.

Plants must balance investment in chemical defenses like TS-8 against other fitness-enhancing traits such as growth rate, reproductive output, and stress tolerance [17]. This balance creates evolutionary trade-offs that influence the final chemical profile of plant populations and the strength of selection pressure on herbivore adaptations.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

264.13615911 g/mol

Monoisotopic Mass

264.13615911 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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